3-(N-Boc-氨基)-6-氯吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

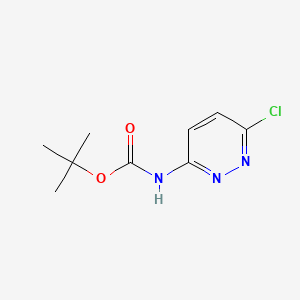

The Boc group (tert-butoxycarbonyl) is a commonly used protective group for amines in organic synthesis . The compound you’re asking about seems to be a pyridazine derivative with a Boc-protected amino group at the 3-position and a chlorine atom at the 6-position.

Synthesis Analysis

Boc-protected amines can be synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods exist for the synthesis of Boc-protected amines .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . X-ray crystallography studies of Boc-compounds have shown strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis

Boc-protected amines can be deprotected by mild acidolysis . They can also undergo reactions involving the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Boc-protected amines generally have good stability .科学研究应用

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound “3-(N-Boc-amino)-6-chloropyridazine” can be used in the process of N-Boc deprotection. An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Decarboxylative Radical Addition

Decarboxylative radical addition of N-Boc-amino acids to acrylonitrile can be achieved by excitation of 1,4-dicyanonaphthalene . This photochemical decarboxylation is highly dependent on the dicyanoarenes used as electron acceptors and on the addition of a base . The photoreaction proceeds smoothly to yield the decarboxylative adduct even in the presence of only a catalytic amount of 1,4-dicyanonaphthalene .

Amidation

A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

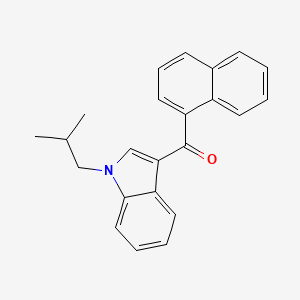

tert-butyl N-(6-chloropyridazin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDBVEUCBIBDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725496 |

Source

|

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1276056-86-0 |

Source

|

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)